4-Hydroxypiperidine-1-carbaldehyde
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Overview
Description
4-Hydroxypiperidine-1-carbaldehyde is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the carbonylation of 4-hydroxypiperidine using carbon monoxide in the presence of a catalyst . The reaction typically occurs in methanol at elevated temperatures (around 130°C) and under high pressure (2.0 MPa of CO). The reaction mixture is then analyzed using gas chromatography and mass spectrometry to confirm the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and environmentally friendly solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxypiperidine-1-carboxylic acid.
Reduction: 4-Hydroxypiperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxypiperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-1-carbaldehyde largely depends on its application. In medicinal chemistry, for example, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
N-Methyl-4-piperidinol: Contains a methyl group instead of an aldehyde, altering its chemical properties and reactivity.
4-Piperidinemethanol: Features a hydroxymethyl group instead of an aldehyde, affecting its applications and reactivity.
Uniqueness
4-Hydroxypiperidine-1-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-hydroxypiperidine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVNPHTSWKTBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569530 |
Source
|
Record name | 4-Hydroxypiperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141047-46-3 |
Source
|
Record name | 4-Hydroxypiperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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